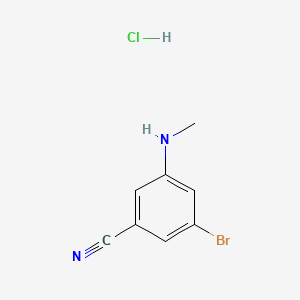
3-Bromo-5-(methylamino)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(methylamino)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 and a molecular weight of 247.5 g/mol. This compound is widely used in scientific experiments due to its exceptional properties such as photochromism, linear dichroism, and fluorescence.
Preparation Methods
The synthesis of 3-Bromo-5-(methylamino)benzonitrile hydrochloride typically involves the bromination of 5-(methylamino)benzonitrile. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-(methylamino)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-(methylamino)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photochromic and fluorescent changes, which can be exploited in various applications. The exact molecular targets and pathways may vary depending on the specific context of its use.
Comparison with Similar Compounds
3-Bromo-5-(methylamino)benzonitrile hydrochloride can be compared with other similar compounds such as:
3-Bromo-5-(methylamino)benzonitrile: Lacks the hydrochloride component but shares similar chemical properties.
5-Bromo-2-methylamino-benzonitrile: Differently substituted but exhibits comparable reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride component, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H8BrClN2 |
|---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
3-bromo-5-(methylamino)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4,11H,1H3;1H |
InChI Key |
BMEVHFBNBBNJDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)

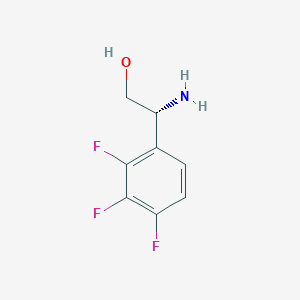

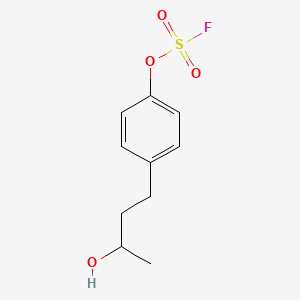

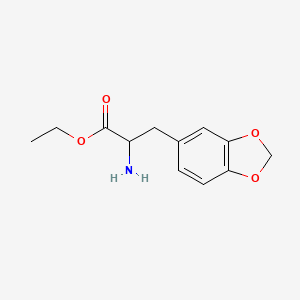
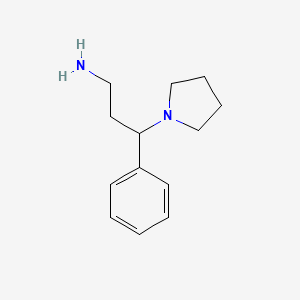
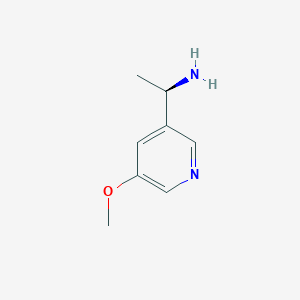
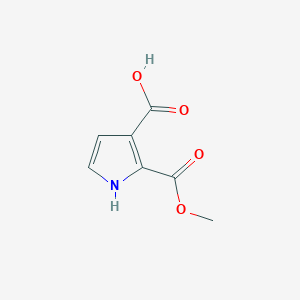
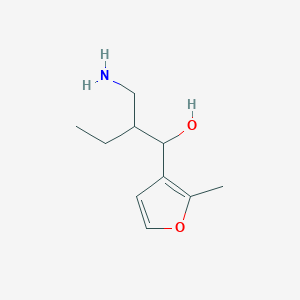

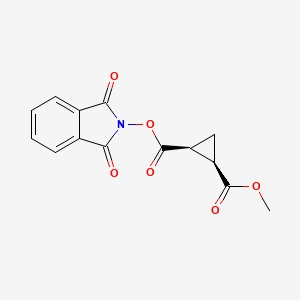
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
